6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine
Overview
Description
6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine is a heterocyclic compound that contains a thieno[2,3-d]pyrimidine core structure This compound is characterized by the presence of a tert-butyl group at the 6-position and a chlorine atom at the 4-position of the thieno[2,3-d]pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminothiophene with tert-butyl isocyanide and a chlorinating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thieno[2,3-d]pyrimidine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form dihydro derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (dimethylformamide, dichloromethane), bases (triethylamine, sodium hydride).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (tetrahydrofuran, ethanol).
Major Products Formed
Substitution: Amino or thio derivatives of thieno[2,3-d]pyrimidine.
Oxidation: Sulfoxides or sulfones of thieno[2,3-d]pyrimidine.
Reduction: Dihydro derivatives of thieno[2,3-d]pyrimidine.
Scientific Research Applications
6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of novel therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Biological Studies: It serves as a tool compound in the study of enzyme inhibition and receptor binding, aiding in the understanding of biological pathways and mechanisms.
Industrial Applications: The compound is used as an intermediate in the synthesis of more complex molecules and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors, interfering with biological pathways involved in disease progression. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein-coupled receptors. The compound’s structure allows it to interact with these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
4-Chlorothieno[2,3-d]pyrimidine: Lacks the tert-butyl group, which may affect its reactivity and biological activity.
6-Tert-butylthieno[2,3-d]pyrimidine: Lacks the chlorine atom, which may influence its electronic properties and reactivity.
4-Methylthieno[2,3-d]pyrimidine: Contains a methyl group instead of a tert-butyl group, leading to differences in steric and electronic effects.
Uniqueness
6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine is unique due to the presence of both the tert-butyl group and the chlorine atom, which confer distinct steric and electronic properties. These features can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable scaffold in drug discovery and materials science.
Properties
IUPAC Name |
6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2S/c1-10(2,3)7-4-6-8(11)12-5-13-9(6)14-7/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNJFDXFLFLEAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(S1)N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373803 | |
Record name | 6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439692-55-4 | |
Record name | 4-Chloro-6-(1,1-dimethylethyl)thieno[2,3-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=439692-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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